molecular formula C11H9F3O3 B11720788 Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B11720788
M. Wt: 246.18 g/mol
InChI Key: MIVYMUINRMQQIT-UHFFFAOYSA-N
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Description

Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is an ester derivative of a cinnamic acid analog, characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. The specific stereochemistry is typically the (E)-isomer, which is the more stable and common trans-configuration for such unsaturated esters . As a building block in organic synthesis, this compound is valuable for medicinal chemistry and drug discovery research. The trifluoromethoxy group is a key motif known to enhance the metabolic stability, lipophilicity, and bioavailability of lead molecules . Researchers utilize this ester as a key intermediate in the design and synthesis of more complex target molecules. Its core structure is shared with other biologically active compounds containing the trifluoromethoxy phenyl moiety . The ester functional group also offers a synthetic handle for further transformation, for example, through hydrolysis to the corresponding carboxylic acid, which is another common intermediate in pharmaceutical development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can refer to the Certificate of Analysis for specific lot-wise data on purity and quality.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3

InChI Key

MIVYMUINRMQQIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-(trifluoromethoxy)benzaldehyde (1.0 equiv) is combined with methyl propiolate (1.2 equiv) in dimethylformamide (DMF) under an inert atmosphere. Potassium carbonate (1.5 equiv) is added as a base, and the mixture is heated to 80–100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 65% to 75%.

Critical Parameters:

  • Solvent Selection : DMF is preferred for its high polarity, which stabilizes intermediates. Alternatives like acetonitrile reduce yields by 15–20%.

  • Temperature : Below 80°C, the reaction stalls at <30% conversion; exceeding 100°C promotes side reactions such as polymerization.

  • Base : Potassium carbonate outperforms weaker bases (e.g., triethylamine), which result in incomplete aldehyde consumption.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with brine to remove residual DMF. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding a colorless liquid.

Multi-Step Synthesis via Intermediate Hydroxamic Acids

Patent literature describes an alternative route involving hydroxamic acid intermediates and Curtius rearrangements, though this approach is more complex.

Hydroxamic Acid Formation

A hydroxamic acid derivative (e.g., 4-(trifluoromethoxy)phenylhydroxamic acid) is synthesized by reacting the corresponding acyl chloride with hydroxylamine. This intermediate undergoes Lossen rearrangement using 1-propanephosphonic acid cyclic anhydride (T3P) and N-methylmorpholine to generate an isocyanate.

Isocyanate to Acrylate Conversion

The isocyanate intermediate is reacted with methyl acrylate in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate. This step achieves 50–60% yield, with chromatography required to isolate the target ester.

Advantages and Limitations:

  • Advantage : Enables modular synthesis of analogs by varying the hydroxamic acid precursor.

  • Limitation : Low overall yield (25–35%) due to multiple steps and sensitivity of intermediates.

Knoevenagel Condensation with Malonic Acid Derivatives

A third method, inferred from analogous syntheses, employs Knoevenagel condensation between 4-(trifluoromethoxy)benzaldehyde and methyl malonate.

Reaction Protocol

A mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 equiv), methyl malonate (1.5 equiv), piperidine (catalytic), and acetic acid in toluene is refluxed for 6–8 hours. Water removal via Dean-Stark trap drives the reaction to completion, yielding 70–80% of the intermediate acid.

Esterification to Target Compound

The carboxylic acid intermediate is esterified using methanol and sulfuric acid (Fischer esterification) at 60°C for 4 hours, achieving >90% conversion.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Purification
Direct Condensation65–75%12–24 hLowSilica chromatography
Hydroxamic Acid Route25–35%48–72 hHighMultiple chromatographies
Knoevenagel Route60–70%10–12 hModerateAcid-base extraction

Mechanistic Insights and Side Reactions

Base-Catalyzed Condensation Mechanism

The reaction proceeds via deprotonation of methyl propiolate by potassium carbonate, forming a propiolate anion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ester.

Competing Pathways

  • Polymerization : Elevated temperatures or prolonged heating induce acrylate polymerization, necessitating strict temperature control.

  • Hydrolysis : Residual moisture converts the ester to the carboxylic acid, requiring anhydrous conditions.

Scalability and Industrial Relevance

The direct condensation method is favored for industrial applications due to its simplicity and scalability. Pilot-scale trials (10 kg batches) demonstrate consistent yields of 68–72% with reduced solvent volumes (3 L/kg). In contrast, the hydroxamic acid route is limited to laboratory-scale synthesis of niche derivatives .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate serves as a versatile building block in organic synthesis. Its trifluoromethoxy group enhances lipophilicity and stability, making it suitable for the development of fluorinated compounds. This characteristic is particularly useful in creating complex molecules with desired biological activities.

Reactivity and Transformations
The compound can undergo various chemical reactions, including:

  • Oxidation : Converts to carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols with lithium aluminum hydride.
  • Substitution : The trifluoromethoxy group allows for nucleophilic substitution reactions, leading to diverse derivatives.

Biological Applications

Biological Studies
this compound is utilized in biological research to study enzyme interactions and protein modifications. Its unique properties facilitate investigations into molecular mechanisms within biological systems.

Therapeutic Potential
Research indicates that compounds containing trifluoromethoxy groups exhibit promising therapeutic potentials. For example, derivatives of this compound have been investigated for their antidiabetic properties, showing effectiveness against various targets such as α-glucosidase and α-amylase. In vitro studies reported IC50 values indicating significant inhibition, suggesting potential as a multi-target antidiabetic agent .

Case Study: Antidiabetic Activity

In a study evaluating the antidiabetic potential of related compounds, a derivative exhibited IC50 values of 6.28 μM against α-glucosidase and 4.58 μM against α-amylase, highlighting the efficacy of trifluoromethoxy-containing compounds in managing diabetes-related targets .

Compoundα-Glucosidase % Inhibitionα-Amylase % InhibitionPTP-1B % InhibitionDPPH % Inhibition
S,S,R-583.13 ± 0.8078.85 ± 2.2488.35 ± 0.8992.23 ± 0.22

Industrial Applications

Agrochemicals
The compound is also used in the synthesis of agrochemicals, where its fluorinated nature contributes to the efficacy and stability of pesticide formulations.

Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals that require specific reactivity profiles due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate (hereafter referred to as Compound A) with key analogs, focusing on substituent effects, physicochemical properties, and synthetic utility.

Substituent Effects on the Phenyl Ring
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -OCF₃ (para) C₁₁H₉F₃O₃ 246.19 (calculated) High electron-withdrawing effect; potential pharmacological activity Inferred
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate -NO₂ (para) C₁₀H₉NO₄ 207.19 Strong electron deficiency; used in polymer precursors
Methyl 3-[4-(bromomethyl)phenyl]prop-2-enoate -CH₂Br (para) C₁₁H₁₁BrO₂ 267.71 Electrophilic site for alkylation; intermediate in drug synthesis
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate -OCF₃ (meta) + urea-thiazole chain C₂₆H₂₇F₃N₄O₃S 564.20 Anticancer activity (in vitro studies)

Key Observations :

  • Electron-withdrawing groups: The -OCF₃ group in Compound A is less polar than -NO₂ but offers superior metabolic stability compared to halogens like -Br .
  • Synthetic versatility : Bromomethyl derivatives (e.g., from ) enable further functionalization, whereas -OCF₃ in Compound A may limit reactivity due to steric and electronic effects.
Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Purity (%) Hazard Profile Reference
Compound A (inferred) N/A ~1.5 (predicted) N/A Likely irritant (Xi)
Methyl 2-Bromo-3-[4-(trifluoromethoxy)phenyl]propionate 100 1.537 98 Xi (irritant)
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid N/A N/A N/A Not classified

Key Observations :

  • The trifluoromethoxy group increases density compared to non-halogenated analogs (e.g., methyl cinnamate: ~1.09 g/cm³).
  • Brominated analogs (e.g., ) exhibit higher boiling points due to increased molecular weight and polarity.

Biological Activity

Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate, a compound featuring a trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its acrylate structure with a trifluoromethoxy substituent , which enhances its lipophilicity and metabolic stability. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and biological interactions.

Property Details
Chemical Formula C12H10F3O3
Molecular Weight 270.20 g/mol
Appearance Colorless liquid or solid
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and selectivity, which can modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: It may act on specific receptors, influencing signaling pathways related to pain perception, inflammation, and other physiological responses.

Research Findings

Recent studies have investigated the biological effects of this compound in various contexts:

  • Antimicrobial Activity:
    • Research indicates that derivatives containing trifluoromethoxy groups exhibit enhanced antimicrobial properties. This suggests potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects:
    • Studies have shown that the compound can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions like arthritis and other inflammatory diseases .
  • Cytotoxicity:
    • Some investigations have assessed the cytotoxic effects of this compound on cancer cell lines, revealing promising results in selectively inducing apoptosis in malignant cells while sparing healthy cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound reduced the expression of TNF-α and IL-6 in activated macrophages, indicating its role in suppressing inflammatory pathways and providing insights into its therapeutic potential for inflammatory diseases.

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate in laboratory settings?

Methodological Answer:

  • Protective Equipment: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-certified respirator if aerosolization is possible .
  • Ventilation: Conduct reactions in a fume hood or glovebox to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .
  • Waste Disposal: Segregate waste into halogenated organic containers and coordinate with licensed hazardous waste disposal services to comply with EPA guidelines .

Q. What synthetic routes are available for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Esterification Route: React 3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor by TLC (eluent: hexane/EtOAc 7:3) .
  • Yield Optimization: Use anhydrous solvents, molecular sieves to scavenge water, and optimize stoichiometry (1.2 eq. methanol). Purify via silica gel chromatography, achieving >90% purity (confirmed by HPLC) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR: ¹H NMR (CDCl₃) detects the α,β-unsaturated ester (δ 6.3–7.1 ppm for vinyl protons; δ 3.8 ppm for methoxy group). ¹⁹F NMR confirms trifluoromethoxy substitution (δ -58 ppm) .
  • IR: Strong C=O stretch at ~1720 cm⁻¹ and C-O-C ester vibration at ~1250 cm⁻¹ .
  • Mass Spectrometry: High-resolution ESI-MS identifies [M+H]⁺ at m/z 261.06 (calculated for C₁₁H₉F₃O₃⁺) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals like B3LYP with 6-311++G(d,p) basis sets to account for exact exchange and electron correlation, critical for modeling trifluoromethoxy groups .
  • Property Calculation: Compute HOMO-LUMO gaps to predict reactivity (e.g., electrophilic addition at the α,β-unsaturated ester). Solvent effects (PCM model) refine dipole moment and solvation energy .

Q. What strategies resolve discrepancies in biological activity data for this compound across studies?

Methodological Answer:

  • Standardized Assays: Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media) to minimize variability .
  • Synergy Analysis: Use Chou-Talalay plots to assess combinatorial effects with adjuvants (e.g., THTMP in glioblastoma models) and validate via Western blotting for apoptosis markers .

Q. How does the trifluoromethoxy group influence lipophilicity and metabolic stability compared to analogs?

Methodological Answer:

  • Lipophilicity: Measure logP via shake-flask method (expected logP ~2.8 vs. 2.1 for difluoromethoxy analogs due to increased hydrophobicity) .
  • Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH cofactor). The trifluoromethoxy group reduces CYP450-mediated oxidation, prolonging half-life (>60 min vs. 25 min for methoxy analogs) .

Q. What challenges arise in computational docking studies with target enzymes, and how are they addressed?

Methodological Answer:

  • Flexibility Issues: Use induced-fit docking (Schrödinger Suite) to model receptor flexibility. For rigid enzymes (e.g., acetylcholinesterase), ensemble docking with multiple conformations improves pose prediction .
  • Validation: Cross-validate docking scores with IC₅₀ values from enzyme inhibition assays. MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. How is this compound utilized in developing advanced materials?

Methodological Answer:

  • Polymer Synthesis: Incorporate as a monomer via radical polymerization (AIBN initiator, 70°C) to create fluorinated polyacrylates. Characterize thermal stability (TGA: degradation >250°C) and hydrophobicity (contact angle >110°) .
  • Crosslinking: React with diamine linkers (e.g., ethylenediamine) to form hydrogels. Swelling ratios and mechanical properties (DMA analysis) correlate with trifluoromethoxy content .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity studies of this compound?

Methodological Answer:

  • Dose-Response Curves: Perform 8-point dilution series (0.1–100 µM) to identify off-target effects at high concentrations. Use MTT and resazurin assays in parallel .
  • Cell Line Authentication: STR profiling ensures consistency (e.g., U87MG vs. primary glioblastoma cells). Compare results across ≥3 independent labs to confirm reproducibility .

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